5-Fluoro-2-mercaptobenzonitrile
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Overview
Description
5-Fluoro-2-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNOS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a mercapto group (–SH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-mercaptobenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom.
Thiol Substitution: Introduction of the mercapto group.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-mercaptobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the nitrile group can yield primary amines.
Scientific Research Applications
5-Fluoro-2-mercaptobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-mercaptobenzonitrile involves its interaction with molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a mercapto group.
2-Mercaptobenzonitrile: Lacks the fluorine substitution.
Uniqueness
5-Fluoro-2-mercaptobenzonitrile is unique due to the presence of both the fluorine and mercapto groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4FNS |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-fluoro-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H |
InChI Key |
SZYBKSZSRQKHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)S |
Origin of Product |
United States |
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